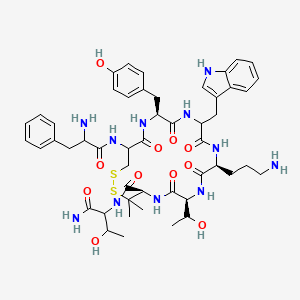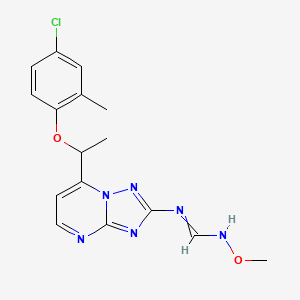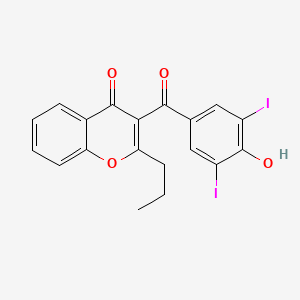![molecular formula C22H21F4N3O6S B10772266 [4-(trifluoromethoxy)phenyl]methyl (3aS,6aS)-2-(3-fluoro-4-sulfamoylbenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B10772266.png)
[4-(trifluoromethoxy)phenyl]methyl (3aS,6aS)-2-(3-fluoro-4-sulfamoylbenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Example 1.11 from patent WO2014139978 is a synthetic organic compound developed by Hoffmann-La Roche. It is part of a series of autotaxin inhibitor compounds. The compound is identified by its IUPAC name: [4-(trifluoromethoxy)phenyl]methyl (3aS,6aS)-2-(3-fluoro-4-sulfamoylbenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate .
Preparation Methods
The preparation of example 1.11 involves several synthetic routes and reaction conditions. The detailed synthetic route is outlined in the patent WO2014139978, which includes the use of specific reagents and catalysts to achieve the desired product. The industrial production methods for this compound are designed to ensure high yield and purity, utilizing advanced techniques in organic synthesis .
Chemical Reactions Analysis
Example 1.11 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under controlled conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Example 1.11 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of autotaxin inhibitors.
Biology: Investigated for its potential effects on biological pathways involving autotaxin.
Medicine: Explored for its therapeutic potential in diseases where autotaxin plays a role.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of example 1.11 involves the inhibition of autotaxin, an enzyme that plays a crucial role in various biological processes. By inhibiting autotaxin, the compound can modulate specific molecular targets and pathways, leading to its observed effects. The detailed molecular interactions and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Example 1.11 is compared with other similar compounds in the series of autotaxin inhibitors. Some of the similar compounds include:
- Example 1.1
- Example 1.2
- Example 1.3
The uniqueness of example 1.11 lies in its specific chemical structure and the resulting biological activity. It has shown distinct properties in terms of potency and selectivity compared to other compounds in the series .
properties
Molecular Formula |
C22H21F4N3O6S |
|---|---|
Molecular Weight |
531.5 g/mol |
IUPAC Name |
[4-(trifluoromethoxy)phenyl]methyl (3aS,6aS)-2-(3-fluoro-4-sulfamoylbenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C22H21F4N3O6S/c23-18-7-14(3-6-19(18)36(27,32)33)20(30)28-8-15-10-29(11-16(15)9-28)21(31)34-12-13-1-4-17(5-2-13)35-22(24,25)26/h1-7,15-16H,8-12H2,(H2,27,32,33)/t15-,16-/m0/s1 |
InChI Key |
PCBOWMZAEDDKNH-HOTGVXAUSA-N |
Isomeric SMILES |
C1[C@H]2CN(C[C@@H]2CN1C(=O)C3=CC(=C(C=C3)S(=O)(=O)N)F)C(=O)OCC4=CC=C(C=C4)OC(F)(F)F |
Canonical SMILES |
C1C2CN(CC2CN1C(=O)C3=CC(=C(C=C3)S(=O)(=O)N)F)C(=O)OCC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-7-[3-[[2-(Phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10772183.png)
![3-Methyl-2-[[8-(5-methylfuran-2-yl)dibenzofuran-3-yl]sulfonylamino]butanoic acid](/img/structure/B10772191.png)
![2-[(3E)-3-(5-carbamimidoyl-1,3-dihydrobenzimidazol-2-ylidene)-5-(3-carbamoylphenyl)-4-oxocyclohexa-1,5-dien-1-yl]butanedioic acid](/img/structure/B10772193.png)
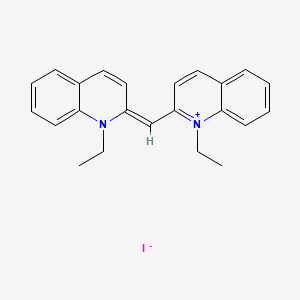
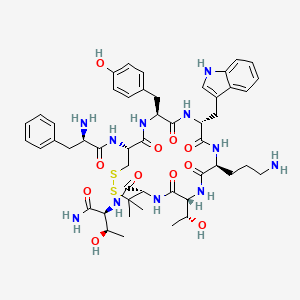
![[(1S,4S,5R,6S,8R,9S,13S,16S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B10772226.png)
![(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylpentan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol](/img/structure/B10772227.png)
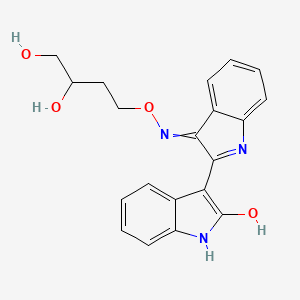
![7-(3-(2-ethyl-N-phenylhydrazinecarboxamide)-7-oxa-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid](/img/structure/B10772234.png)
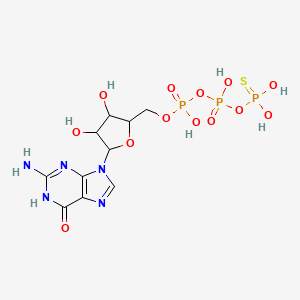
![2-[4-(4-Bromophenyl)phenyl]-4-methyl-octahydro-1,4-benzoxazine-2-ol](/img/structure/B10772237.png)
